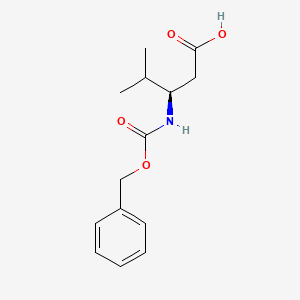

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid

描述

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The compound is a derivative of the benzyloxycarbonyl (cbz) group , which is commonly used to protect amines in organic synthesis .

Mode of Action

The Cbz group, including CBZ-D-BETA-HOMOVALINE, protects amines by forming less reactive carbamates . The protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism involves the attack of the nucleophilic amine to the highly reactive chloroformate .

Biochemical Pathways

The cbz group plays a significant role in peptide synthesis . It was an essential part of the early days of peptide synthesis .

Result of Action

The result of the action of CBZ-D-BETA-HOMOVALINE is the protection of amines, making them less reactive and thus preventing unwanted reactions during organic synthesis .

Action Environment

The action of CBZ-D-BETA-HOMOVALINE, like other Cbz-protected compounds, can be influenced by various environmental factors. For instance, although Cbz is stable to bases and acids, harsh conditions can cleave it as well .

生物活性

(R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, also known as Cbz-L-β-homovaline, is a chiral amino acid derivative with significant implications in medicinal chemistry. Its molecular formula is C14H19NO4, and it has a molecular weight of 265.13 g/mol. The compound features a benzyloxycarbonyl (Cbz) group, which plays a crucial role in its biological activity and potential therapeutic applications.

The biological activity of this compound is largely attributed to its structural components, particularly the benzyloxycarbonyl group, which can influence enzyme interactions and metabolic pathways. This compound has been shown to inhibit specific enzymes, thereby affecting various biological processes.

Interaction with Biological Targets

Research indicates that this compound interacts with several protein targets, enhancing its potential as a therapeutic agent. A study utilizing inverse docking methods identified various proteins that bind to this compound, highlighting its selectivity and potential cytotoxicity against cancer cell lines .

Table 1: Biological Targets and Their Characteristics

| Protein Target | Binding Affinity | Function |

|---|---|---|

| Dihydroorotate dehydrogenase | High | Involved in pyrimidine biosynthesis |

| Triosephosphate isomerase | Moderate | Glycolysis and gluconeogenesis |

| PfA-M1 | High | Malaria parasite target |

Case Studies

- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines, such as MCF7 (breast cancer). The selectivity ratio was reported to be significantly high, indicating its potential as an anticancer agent .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in critical metabolic pathways. For instance, it was found to inhibit dihydroorotate dehydrogenase, which is crucial for pyrimidine synthesis, suggesting a role in regulating nucleotide metabolism .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Protection of the Amino Group : The amino group is protected using benzyloxycarbonyl chloride.

- Formation of the Pentanoic Acid Chain : This involves reactions with Grignard reagents or organolithium compounds.

- Deprotection : The final step removes the benzyloxycarbonyl group to yield the active compound.

Similar Compounds

The structural uniqueness of this compound differentiates it from other compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid | C14H19NO4 | Enantiomer with different biological activity |

| N-Benzyloxycarbonyl-L-valine | C11H13NO4 | Valine derivative used in peptide synthesis |

科学研究应用

Peptide Synthesis

One of the primary applications of (R)-3-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid is as a protected amino acid in peptide synthesis. The benzyloxycarbonyl (Z) group can be easily removed under specific conditions, enabling the formation of peptide bonds without unwanted side reactions. This property is crucial for constructing complex peptides that may have therapeutic applications.

| Application | Description |

|---|---|

| Peptide Synthesis | Acts as a protected amino acid for selective peptide bond formation. |

| Therapeutic Peptides | Utilized in the synthesis of peptides with potential therapeutic effects. |

Drug Development

Research has indicated that derivatives of this compound can exhibit biological activities, such as anticancer properties. For instance, studies have shown that certain synthesized peptides containing this compound demonstrate cytotoxicity against cancer cell lines, suggesting its potential as a scaffold for developing new anticancer agents .

Antioxidant Properties

The antioxidant activity of compounds derived from this compound has been investigated, revealing promising results in scavenging free radicals and reducing oxidative stress in cellular models . This property is essential for developing therapeutic agents targeting oxidative stress-related diseases.

Anticancer Activity

Several studies have explored the anticancer potential of peptides synthesized using this compound. For example, derivatives have been tested against various cancer cell lines, showing significant reductions in cell viability and migration . These findings indicate that further exploration could lead to novel anticancer therapies.

Case Study 1: Synthesis of Anticancer Peptides

A study synthesized a series of peptides incorporating this compound and evaluated their activity against A549 lung cancer cells. The results demonstrated that specific modifications to the peptide structure enhanced cytotoxicity compared to conventional chemotherapeutics like doxorubicin .

Case Study 2: Antioxidant Evaluation

In another study, derivatives were subjected to DPPH radical scavenging assays to evaluate their antioxidant capacity. The results indicated that certain derivatives exhibited higher antioxidant activity than standard antioxidants like ascorbic acid, highlighting their potential for therapeutic use in oxidative stress-related conditions .

属性

IUPAC Name |

(3R)-4-methyl-3-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-10(2)12(8-13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKWOAKMXYWOIM-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40514454 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215608-32-5 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40514454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。